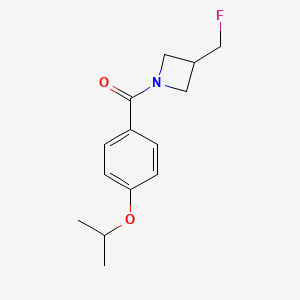

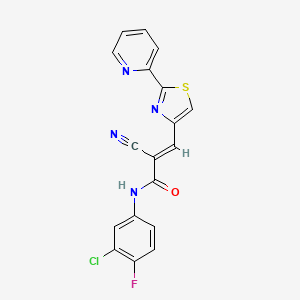

(3-(Fluoromethyl)azetidin-1-yl)(4-isopropoxyphenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(Fluoromethyl)azetidin-1-yl)(4-isopropoxyphenyl)methanone, also known as FMAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. FMAM is a small molecule inhibitor that targets specific enzymes and proteins in the body, making it a promising candidate for the treatment of various diseases.

Aplicaciones Científicas De Investigación

Cholesterol Absorption Inhibition

Compounds structurally similar to (3-(Fluoromethyl)azetidin-1-yl)(4-isopropoxyphenyl)methanone have been investigated for their ability to inhibit cholesterol absorption. For example, a designed, potent, orally active inhibitor of cholesterol absorption, identified as SCH 58235, demonstrated remarkable efficacy in reducing liver cholesteryl esters in a cholesterol-fed hamster model (Rosenblum et al., 1998). This suggests potential applications in managing cholesterol levels through the inhibition of cholesterol absorption.

Catalytic Asymmetric Addition in Organic Synthesis

Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from a similar structural framework, has been evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes. The achieved enantioselectivity in various aldehyde additions underscores the utility of azetidine derivatives in promoting stereochemical control in organic synthesis (Wang et al., 2008).

Chemically Activated Fluorometric Detection

Research on compounds incorporating azetidine units has contributed to advancements in analytical chemistry, such as the development of post-column fluorogenic reagents for the determination of tributyltin and triphenyltin by liquid chromatography (Compañó et al., 1995). This illustrates the potential for azetidine derivatives in enhancing detection sensitivity and selectivity in environmental analysis.

Drug Design and Synthesis

Azetidine derivatives have been explored in drug design, such as in the synthesis of boric acid ester intermediates with potential pharmacological activities. The structural confirmation and theoretical studies, including DFT calculations, provide a foundation for the design of new drugs with optimized physicochemical properties (Huang et al., 2021).

Antibacterial and Antitumor Activities

Novel compounds featuring azetidine cores have shown promising antibacterial and antitumor activities. This includes the design of compounds with distinct inhibitory effects on the proliferation of various cancer cell lines, indicating the potential for azetidine derivatives in therapeutic applications (Tang & Fu, 2018).

Mecanismo De Acción

- Role : Inhibition of MAGL leads to elevated 2-AG levels, which is the most abundant endogenous agonist of cannabinoid receptors CB1 and CB2. Activation of these receptors has beneficial effects on mood, appetite, pain, and inflammation .

- Downstream effects involve CB1 and CB2 receptor activation, impacting mood, appetite, pain, and inflammation .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Propiedades

IUPAC Name |

[3-(fluoromethyl)azetidin-1-yl]-(4-propan-2-yloxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO2/c1-10(2)18-13-5-3-12(4-6-13)14(17)16-8-11(7-15)9-16/h3-6,10-11H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQMUZMYPRUJIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CC(C2)CF |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(Fluoromethyl)azetidin-1-yl)(4-isopropoxyphenyl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((2-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2779166.png)

![[(4-Oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-6-yl)oxy]acetic acid](/img/structure/B2779168.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2779169.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2779171.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide](/img/structure/B2779173.png)

![N-{3-[1-(ethanesulfonyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2779176.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2779178.png)

![2-Chloro-6-fluoro-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2779182.png)